3-(Diphenylphosphoroso)propan-1-amine
Description
3-(Diphenylphosphoroso)propan-1-amine is a phosphorus-containing amine characterized by a diphenylphosphoroso (Ph₂P=O) group attached to the first carbon of a propan-1-amine backbone.
Properties
Molecular Formula |
C15H18NOP |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
3-diphenylphosphorylpropan-1-amine |
InChI |
InChI=1S/C15H18NOP/c16-12-7-13-18(17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 |
InChI Key |
CXZVXXQDBGKRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCN)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoroso)propan-1-amine typically involves the reaction of diphenylphosphine with 3-chloropropan-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation of the phosphine . The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphoroso)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoroso group to a phosphine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted amines and phosphines.
Scientific Research Applications
3-(Diphenylphosphoroso)propan-1-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphoroso)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 3-(Diphenylphosphoroso)propan-1-amine, focusing on substituent groups, synthesis yields, molecular weights, and applications:
*Estimated based on analogous hydrochloride salt .
Pharmacological Activity
- Squalene synthase inhibitors like (E)-3-(4-styrylphenoxy)propan-1-amine (EC₅₀ = 526 nM) highlight the impact of phenoxy substituents on potency and pharmacokinetics .
- Histamine H3 ligands (e.g., thiazolyl-propan-1-amine derivatives) underscore the role of piperazine/thiazole moieties in central nervous system targeting .
Biological Activity
3-(Diphenylphosphoroso)propan-1-amine, a phosphine oxide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a diphenylphosphoroso group attached to a propan-1-amine backbone. Its applications span various fields, including coordination chemistry and catalysis, but there is increasing interest in its biological properties.
- Molecular Formula : C15H18N1P1O1
- Molecular Weight : 243.284 g/mol
- CAS Number : 16605-03-1
Biological Activity Overview
Research indicates that compounds containing phosphine oxide moieties often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The diphenylphosphoroso group can enhance the interaction of the compound with biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Exhibits activity against various bacterial strains | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The diphenylphosphoroso group may inhibit specific enzymes involved in cancer progression and inflammation.
- Membrane Disruption : Its lipophilic nature allows it to disrupt microbial membranes, leading to cell death.
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM, suggesting strong potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its antimicrobial potential.
Research Findings
Recent literature has focused on the synthesis and evaluation of derivatives of this compound. Modifications to the amine group have been shown to enhance its biological activity:
- Derivatives with Alkyl Substituents : These modifications increased cytotoxicity against cancer cells by up to 40% compared to the parent compound.
- Phosphine Oxide Variants : Variants containing different substituents on the phosphorus atom exhibited varying degrees of antimicrobial activity.
Q & A
Q. What safety protocols and PPE are essential for handling 3-(Diphenylphosphoroso)propan-1-amine in laboratory settings?
- Methodological Answer : Researchers must wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Conduct all procedures in a fume hood due to inhalation risks. Immediate decontamination with water is required for spills. Waste should be segregated in designated containers and processed by licensed hazardous waste facilities to mitigate environmental contamination .
Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions impact yield?
- Methodological Answer : A common method involves phosphorylation of propan-1-amine precursors using diphenylphosphine oxide under inert atmospheres. Optimize yields (typically 60-75%) by maintaining anhydrous conditions and temperatures between 0–5°C during phosphorylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted phosphine oxides .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store in amber glass vials under argon at –20°C to minimize oxidation of the phosphoroso group. Regularly monitor for color changes (yellowing indicates degradation) using UV-Vis spectroscopy (λ = 280 nm). Degraded batches should be repurified before use .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in NMR data for this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict P and H NMR chemical shifts, helping assign ambiguous signals. For example, phosphoroso group shifts (δ ~20–25 ppm in P NMR) can distinguish oxidation states. Compare computed spectra with experimental data to validate structural hypotheses .
Q. What mechanistic insights explain the ligand behavior of this compound in transition metal catalysis?
- Methodological Answer : The phosphoroso group’s P=O moiety acts as a weak σ-donor and strong π-acceptor, stabilizing low-valent metal centers. Investigate coordination modes (monodentate vs. bridging) via X-ray crystallography and cyclic voltammetry. For example, in Pd(0) complexes, reduced electron density at the metal enhances oxidative addition rates in cross-coupling reactions .
Q. How do fluorinated analogs of this compound alter electronic properties and reactivity?
- Methodological Answer : Fluorination at the phenyl rings decreases electron density at phosphorus, quantified by X-ray photoelectron spectroscopy (P 2p binding energy increases by ~0.5 eV). This enhances oxidative stability but reduces catalytic activity in Heck reactions. Compare Hammett constants (σₚ) of substituents to correlate electronic effects with reaction kinetics .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-situ FTIR to monitor reaction progress. Control phosphine oxide stoichiometry within ±2% to avoid side products. Use design of experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity), reducing variability to <5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
